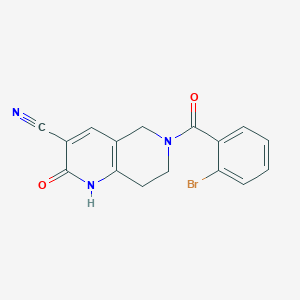

6-(2-Bromobenzoyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

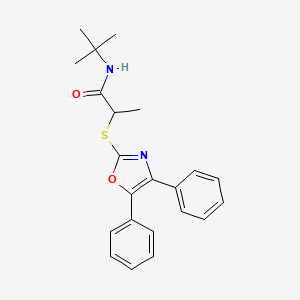

The compound is a complex organic molecule that contains a naphthyridine core, which is a type of nitrogen-containing heterocycle . It also contains a bromobenzoyl group, which is a benzoyl group (a type of acyl group derived from benzoic acid) that has been substituted with a bromine atom .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the naphthyridine core and the bromobenzoyl group. The bromobenzoyl group would likely be planar due to the conjugation of the carbonyl group with the benzene ring . The naphthyridine core could potentially adopt a non-planar conformation depending on the substitution pattern .Chemical Reactions Analysis

The bromobenzoyl group in this compound could potentially undergo various types of reactions, including nucleophilic acyl substitution reactions . The naphthyridine core could potentially undergo various types of reactions depending on the substitution pattern .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on the specific structure and substitution pattern. Bromobenzoyl compounds typically have relatively high melting points and boiling points due to the presence of the polar carbonyl group .Scientific Research Applications

Photoarylation and Alkylation Reactions : The photochemistry of bromo-naphthols, closely related to the given compound, has been explored for their potential in photoarylation and alkylation reactions. These reactions involve the formation of electrophilic carbene intermediates, which can be trapped by various reagents, leading to the synthesis of complex organic compounds. This process is significant for the development of new organic synthesis methodologies and could have implications for the design of new pharmaceuticals and materials (Pretali et al., 2009).

Fluorescence and Antibacterial Properties : Research on heterocyclic compounds synthesized from chalcone derivatives, including those similar to the naphthyridine structure, has shown notable fluorescence and antibacterial properties. These properties are essential for developing new fluorescent probes for biological imaging and potential antibacterial agents (Khan, 2017).

Antioxidant and Enzyme Inhibition : Naphthyridine derivatives have been synthesized and evaluated for their biological activities, including antioxidant properties and enzyme inhibition. These compounds, by inhibiting specific enzymes, could offer therapeutic benefits in treating diseases such as Alzheimer's (Balmori et al., 2017).

Antiproliferative Activity : Certain naphthyridine derivatives have been studied for their antiproliferative activity against cancer cell lines. Modifications in the naphthyridine ring structure significantly influence their biological activity, suggesting the potential for developing new anticancer agents (Bardasov et al., 2020).

Necroptosis and Apoptosis Induction : A novel naphthyridine derivative has been found to induce necroptosis at low concentrations and apoptosis at high concentrations in melanoma cells. This dual mode of action presents a unique opportunity for cancer therapy, highlighting the compound's potential as a chemotherapeutic agent (Kong et al., 2018).

Safety and Hazards

Future Directions

properties

IUPAC Name |

6-(2-bromobenzoyl)-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrN3O2/c17-13-4-2-1-3-12(13)16(22)20-6-5-14-11(9-20)7-10(8-18)15(21)19-14/h1-4,7H,5-6,9H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKYBAYHWPREQJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1NC(=O)C(=C2)C#N)C(=O)C3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2-Bromobenzoyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(4-Fluorophenyl)-3-hydroxy-3-methylbutan-2-yl]oxirane-2-carboxamide](/img/structure/B2915929.png)

![11-[[4-(Trifluoromethyl)phenyl]methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2915933.png)

![4,5-dimethoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B2915934.png)

![2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2915947.png)

![6-[5-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2915950.png)